2-Mercapto-5-methyl-nicotinonitrile
Overview
Description
Synthesis Analysis
While specific synthesis methods for 2-Mercapto-5-methyl-nicotinonitrile were not found, a related compound, 2-mercapto-5-methyl benzimidazole, has been synthesized by refluxing with R2SnCl2/R3SnCl (R = Me, n-Bu, Ph) in a 1:1 molar ratio .Molecular Structure Analysis
The molecular structure of 2-Mercapto-5-methyl-nicotinonitrile is represented by the formula C7H6N2S. The molecular weight is 150.2 g/mol.Physical And Chemical Properties Analysis
2-Mercapto-5-methyl-nicotinonitrile is a yellow crystalline solid. The molecular weight is 150.2 g/mol.Scientific Research Applications
Electrochemical Sensors and Electrodes
Research into mercapto compounds, including derivatives similar to 2-Mercapto-5-methyl-nicotinonitrile, has led to the development of modified carbon paste electrodes for potentiometric determination of ions, such as Cu(II). These electrodes utilize mercapto compounds' ability to form self-assembled monolayers on gold nanoparticles, enhancing the electrochemical detection of specific ions. Such electrodes have demonstrated high selectivity and sensitivity, with applications ranging from environmental monitoring to healthcare diagnostics (Mashhadizadeh, Eskandari, Foroumadi, & Shafiee, 2008).
Supercapacitors and Energy Storage
Investigations into hierarchical electrodes and conductive materials have shown that compounds like NiCo2S4, grown on flexible substrates, significantly enhance the performance of pseudocapacitors. The inherent electrical conductivity and structure of these materials, supported by mercapto compound-based methodologies, contribute to higher discharge capacitances and improved energy storage capabilities. Such advancements pave the way for the next generation of high-performance energy storage devices (Xiao, Wan, Yang, Xiao, & Wang, 2014).
Corrosion Inhibition
Mercapto compounds, including those related to 2-Mercapto-5-methyl-nicotinonitrile, have been studied for their role in inhibiting corrosion of metals in various environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their adsorption on metal surfaces, forming protective layers that mitigate the corrosive effects of exposure to aggressive agents. This research highlights the potential of mercapto compounds in extending the longevity of metal components in industrial applications (Blajiev & Hubin, 2004).
Synthetic Chemistry and Material Science
2-Mercapto-5-methyl-nicotinonitrile and its derivatives serve as critical building blocks in the synthesis of complex molecules and materials. These compounds have been utilized in regioselective alkylation reactions to create novel pyridines and pyrimidines, showcasing their versatility in constructing diverse chemical structures with potential applications in pharmaceuticals, agrochemicals, and material science (Abd El-Fatah, Darweesh, Mohamed, Abdelhamid, & Elwahy, 2017).
Photoinitiators and Polymerization
The synthesis and characterization of mercapto compounds, such as 2-Mercaptothioxanthone, have opened new avenues in the field of photopolymerization. These compounds act as efficient photoinitiators, triggering the polymerization of various monomers under light exposure. This property is particularly beneficial in the development of coatings, adhesives, and photolithographic materials, where controlled polymerization is essential (Cokbaglan, Arsu, Yagcı, Jockusch, & Turro, 2003).
Safety And Hazards
Future Directions
While specific future directions for 2-Mercapto-5-methyl-nicotinonitrile were not found, mercapto compounds in general are of great interest in the development of valuable active structures in material and biological domains . They represent a highly exploitable class of compounds that open many possibilities for further chemical transformations .
properties
IUPAC Name |
5-methyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c1-5-2-6(3-8)7(10)9-4-5/h2,4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLASGKVMKXIMSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)C(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372497 | |
Record name | 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Mercapto-5-methyl-nicotinonitrile | |
CAS RN |
87373-59-9 | |
Record name | 5-Methyl-2-sulfanylidene-1,2-dihydropyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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